

Technical Support Center: Preventing Sample Contamination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Nonadecanone**

Cat. No.: **B1346682**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing sample contamination, with a focus on compounds that may originate from laboratory consumables, such as **10-Nonadecanone**.

Frequently Asked Questions (FAQs)

Q1: What is **10-Nonadecanone** and why is it a potential contaminant?

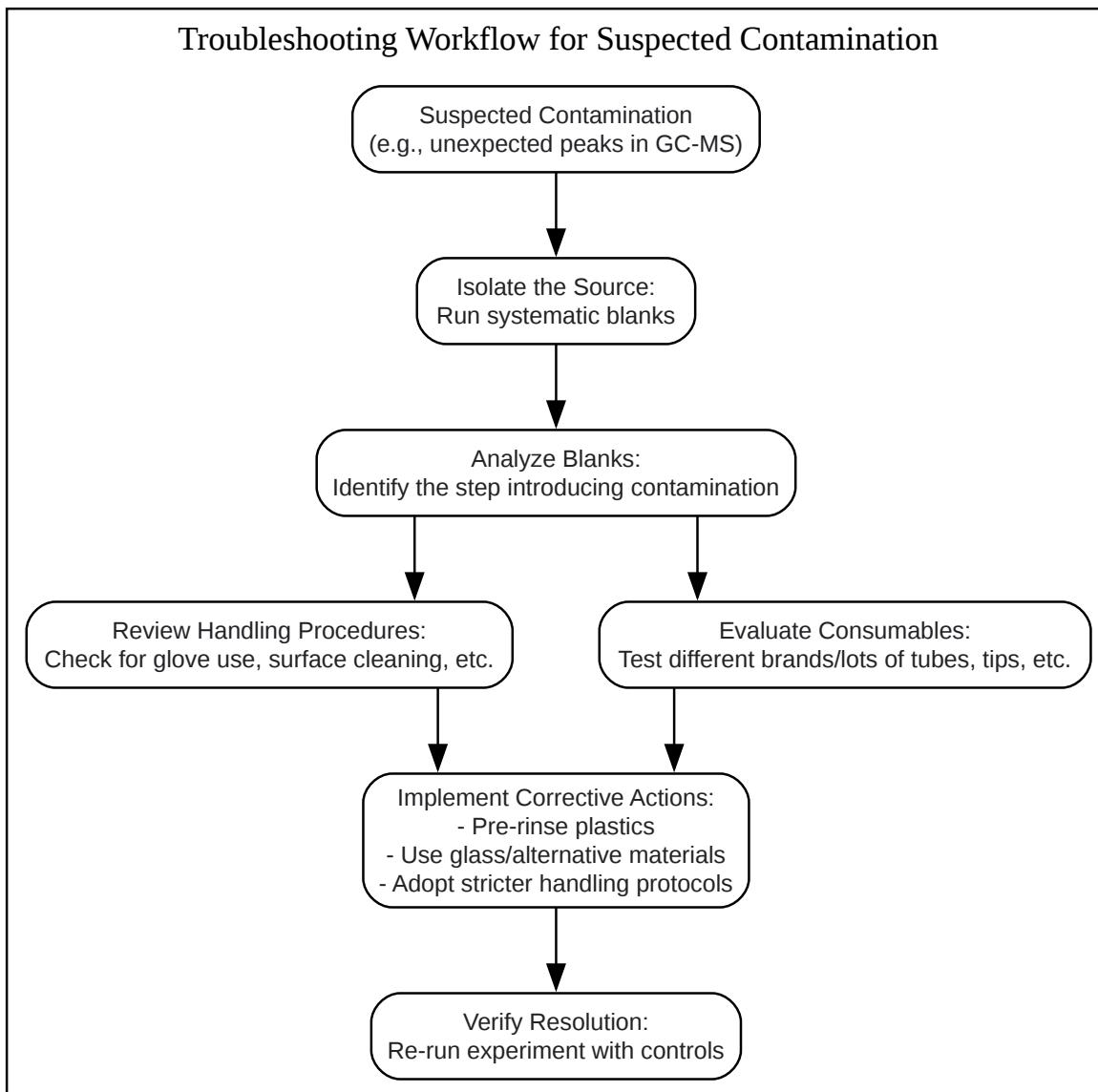
10-Nonadecanone is a long-chain ketone. While not one of the most commonly cited laboratory contaminants, its presence, particularly in sensitive analyses like GC-MS, can indicate leaching from plastic labware or contamination from other environmental sources.[\[1\]](#)[\[2\]](#) Such contaminants can interfere with experimental results by co-eluting with analytes of interest, suppressing or enhancing instrument signals, or causing misidentification of compounds.

Q2: What are the most common sources of plastic-derived contaminants in a laboratory setting?

The most frequent contaminants originating from plastic labware are additives used during the manufacturing process.[\[3\]](#) These include:

- Plasticizers: Chemicals like phthalates (e.g., dioctyl phthalate) are added to plastics to increase their flexibility.[\[4\]](#)[\[5\]](#)

- Slip agents: Compounds such as erucamide and oleamide are used to reduce friction between polymer layers and prevent plastic surfaces from sticking together.[3][6] These are known to migrate to the surface of the plastic and can be easily transferred to samples.[6]
- Antioxidants and Stabilizers: These are used to protect the plastic from degradation.
- Monomers and Oligomers: Residual building blocks from the polymerization process can also leach into samples.[6]


These substances are not chemically bound to the polymer and can leach into solvents and samples, especially upon exposure to organic solvents, heat, or physical stress.[3][7][8]

Q3: How can I determine if my samples are contaminated with **10-Nonadecanone** or other plastic-derived compounds?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic contaminants.[1] The presence of unexpected peaks in your chromatogram is a primary indicator of contamination. A library search of the mass spectrum of the unknown peak can help in its identification. Common contaminant ions from plasticizers, such as m/z 149 for phthalates, are often observed.[2][5] Running a "blank" sample (containing only the solvent or buffer used in your experiment) that has been exposed to all the same labware and handling steps as your actual samples is a critical step in identifying contaminants.

Q4: What immediate steps should I take if I suspect contamination?

If you suspect contamination, the following troubleshooting workflow is recommended:

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting suspected sample contamination.

Q5: Are there specific types of plastic that are more prone to leaching?

Softer plastics, such as polypropylene (PP) and low-density polyethylene (LDPE), are more likely to contain and leach additives like slip agents.^[3] Rigid plastics like polystyrene (PS) may also be a source of contamination. The choice of plastic should be compatible with the solvents

and conditions of your experiment.[\[9\]](#) For critical applications, using high-quality, certified plastics or switching to glass or other inert materials is recommended.

Troubleshooting Guides

Issue 1: Persistent Background Contamination in GC-MS Analysis

Possible Cause: Contamination from the GC-MS system itself or from common laboratory practices.

Troubleshooting Steps:

- System Blanks:
 - Run a solvent blank injected directly into the GC-MS to check for contamination from the solvent, syringe, injection port, or column bleed.[\[10\]](#)
 - Common system-related contaminants include siloxanes (from column bleed) and pump oil.[\[2\]](#)
- Injection Port and Syringe Cleaning:
 - Ensure the injection port liner is clean and replaced regularly.
 - Thoroughly clean the syringe between injections, or use a new, clean syringe for critical samples.
- Lab Environment:
 - Be aware of potential airborne contaminants. Dust and other particulates can carry various chemicals.[\[11\]](#)
 - Avoid using personal care products like lotions and perfumes in the lab, as these can contain phthalates and other interfering compounds.[\[11\]](#)

Issue 2: Contamination Traced to Disposable Plasticware (e.g., microcentrifuge tubes, pipette tips)

Possible Cause: Leaching of additives from the plastic.

Troubleshooting Steps:

- Solvent Pre-Rinse:
 - Before use, rinse plastic tubes and pipette tips with the solvent that will be used in the experiment. This can help remove surface-level contaminants.[\[5\]](#) For some applications, multiple rinses may be necessary.
- Material Selection:
 - If contamination persists, consider using plasticware made from different polymers or from a different manufacturer.
 - For highly sensitive applications, switch to glass or polypropylene vials/tubes that are certified to be free of specific contaminants.
- Minimize Contact Time and Temperature:
 - Reduce the amount of time your sample is in contact with plastic surfaces.
 - Avoid high temperatures during incubation or storage in plastic tubes, as this can increase the rate of leaching.[\[12\]](#)

Data Presentation

To systematically evaluate and minimize contamination from different labware, we recommend creating a contamination sourcing log. This allows for the direct comparison of different consumables.

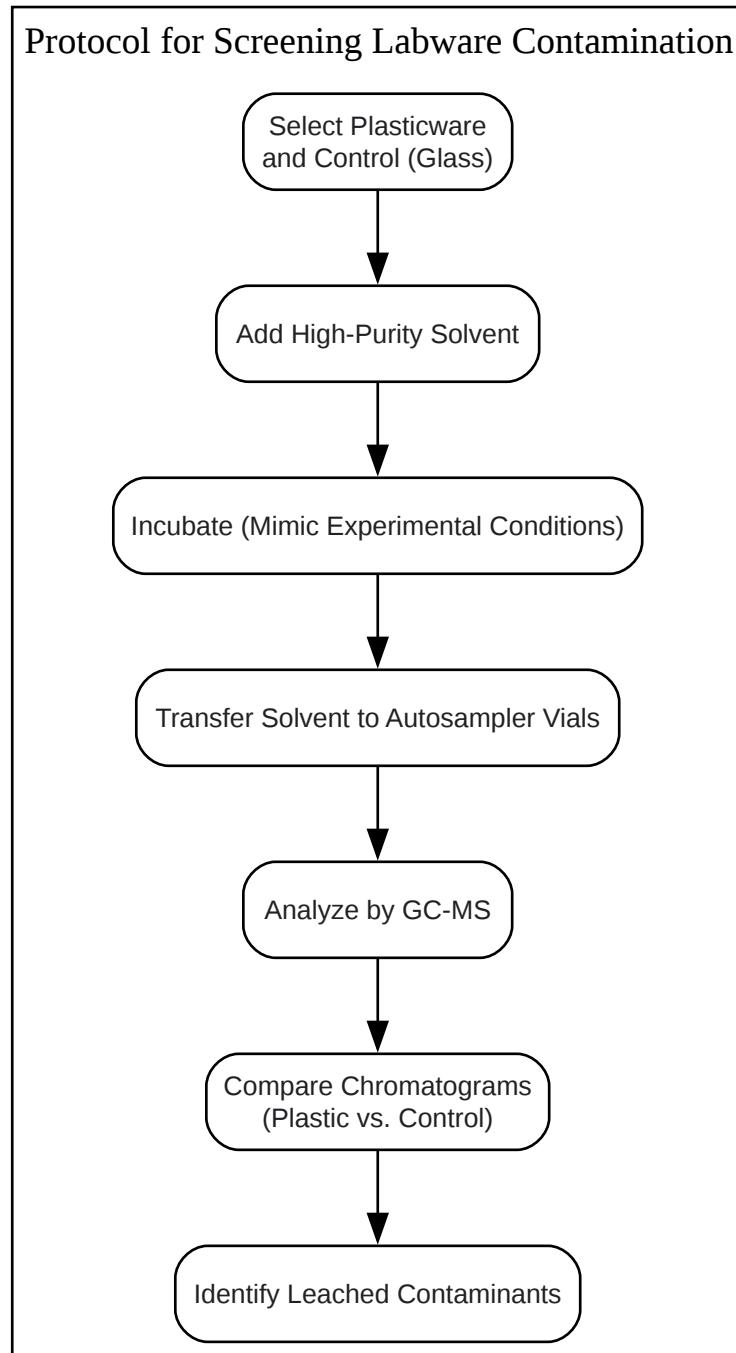
Table 1: Example Contamination Sourcing Log

Labware Tested (Brand, Lot No.)	Solvent Blank	Contaminant Peak Area (Analyte of Interest)	Contaminant Peak Area (Known Contaminant, e.g., Erucamide)	Notes
Pipette Tips (Brand A, Lot 123)	Methanol	1,500	25,000	Significant erucamide peak observed.
Pipette Tips (Brand B, Lot 456)	Methanol	200	1,200	Lower background contamination.
Microcentrifuge Tubes (Brand C, Lot 789)	Acetonitrile	500	3,000	Moderate contamination.
Microcentrifuge Tubes (Brand C, Lot 789) - Pre- rinsed	Acetonitrile	150	800	Rinsing significantly reduced contamination.
Glass Vials	Acetonitrile	50	Not Detected	Best option for this solvent.

Experimental Protocols

Protocol 1: Screening of Labware for Leachable Contaminants

Objective: To identify sources of contamination from disposable plastic labware.


Materials:

- Assorted plasticware to be tested (e.g., pipette tips, microcentrifuge tubes, multiwell plates).

- High-purity solvent (e.g., methanol, acetonitrile, hexane) relevant to the experimental workflow.
- GC-MS system.

Methodology:

- For each type of plasticware, place a representative item in a clean glass vial (e.g., place a microcentrifuge tube in a glass vial, or dispense a set number of pipette tips).
- Add a defined volume of high-purity solvent to the vial, ensuring the plastic is submerged.
- Incubate the solvent in the plasticware for a duration and at a temperature that mimics the experimental conditions. A typical starting point is 1 hour at room temperature.
- As a negative control, incubate the same solvent in a glass vial without any plastic.
- Transfer the solvent from each test and control vial to a clean autosampler vial.
- Analyze the samples by GC-MS.
- Compare the chromatograms of the solvent exposed to plastic with the negative control to identify any leached contaminants.

[Click to download full resolution via product page](#)

Caption: A workflow diagram for screening labware for leachable contaminants.

Protocol 2: General Cleaning Procedure for Reusable Labware

Objective: To provide a general-purpose cleaning protocol for reusable labware to minimize cross-contamination.

Materials:

- Appropriate personal protective equipment (gloves, safety glasses).
- Laboratory-grade detergent.
- Deionized water.
- High-purity water (e.g., Milli-Q).
- High-purity organic solvent (e.g., acetone, methanol).

Methodology:

- Pre-rinse: Immediately after use, rinse the labware with deionized water to remove the bulk of the residual material.
- Soaking: Soak the labware in a warm solution of laboratory-grade detergent. The soaking time will depend on the nature of the contaminant.
- Scrubbing: Use a non-abrasive brush to scrub the surfaces of the labware. Avoid abrasive cleaners that can scratch plastic surfaces.^[9]
- Rinsing: Rinse the labware thoroughly with deionized water, followed by several rinses with high-purity water.
- Solvent Rinse (for organic contaminants): If organic residues are a concern, perform a final rinse with a high-purity organic solvent.
- Drying: Allow the labware to air dry in a clean, dust-free environment or in a drying oven at an appropriate temperature that will not damage the plastic.
- Sterilization (if required): If sterility is necessary, autoclave or use other appropriate sterilization methods compatible with the specific plastic type.^{[9][13]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [measurlabs.com](https://www.measurlabs.com) [measurlabs.com]
- 2. [scribd.com](https://www.scribd.com) [scribd.com]
- 3. [analyticalscience.wiley.com](https://www.analyticalscience.wiley.com) [analyticalscience.wiley.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [support.waters.com](https://www.support.waters.com) [support.waters.com]
- 6. [svc.org](https://www.svc.org) [svc.org]
- 7. Leaching of chemicals from microplastics: A review of chemical types, leaching mechanisms and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [globescientific.com](https://www.globescientific.com) [globescientific.com]
- 10. [agilent.com](https://www.agilent.com) [agilent.com]
- 11. [biotaage.com](https://www.biotaage.com) [biotaage.com]
- 12. Most Plastic Products Release Estrogenic Chemicals: A Potential Health Problem That Can Be Solved - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [zmshealthbio.com](https://www.zmshealthbio.com) [zmshealthbio.com]
- To cite this document: BenchChem. [Technical Support Center: Preventing Sample Contamination]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346682#how-to-prevent-sample-contamination-with-10-nonadecanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com